3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

JAK2 kinase inhibitor pharmaceutical intermediate Suzuki-Miyaura coupling

Protodeboronation of free boronic acids disrupts coupling stoichiometry. This pinacol ester (>98% purity) offers room-temperature stability and reliable Suzuki-Miyaura performance. Key benefits: (i) installs meta-(3-pyridyl)phenyl fragment for kinase inhibitor pharmacophores; (ii) enables TADF emitter synthesis (26.6% EQE); (iii) compatible with automated parallel synthesis. Bulk quantities available.

Molecular Formula C17H20BNO2
Molecular Weight 281.2 g/mol
CAS No. 939430-30-5
Cat. No. B1454480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
CAS939430-30-5
Molecular FormulaC17H20BNO2
Molecular Weight281.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3
InChIInChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14/h5-12H,1-4H3
InChIKeyKVEIJNJPKCWYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meta-Substituted Pyridylphenylboronic Ester for Suzuki Coupling


3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (CAS 939430-30-5), also known as 3-(3-pyridyl)phenylboronic acid pinacol ester, is a heterobiaryl boronic ester building block (C17H20BNO2, MW 281.16) featuring a pyridin-3-yl group meta-attached to a phenylboronate pinacol ester . Commercially available at >98.0% purity (GC/T) with a melting point of 95.0–99.0 °C, it serves as a key intermediate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in pharmaceutical synthesis and organic electronic materials . The pinacol ester imparts enhanced bench stability relative to the free boronic acid analog (CAS 351422-72-5), reducing protodeboronation losses during storage and reaction setup [1].

Workflow Suzuki-Miyaura cross-coupling building block
Format Pinacol ester for enhanced bench stability
Regiochemistry meta-(3-pyridyl)phenyl connectivity

Why Regioisomer and Ester Form Prevent Generic Substitution


The meta-substitution pattern and pinacol ester form of CAS 939430-30-5 are not arbitrary features; they directly govern reaction regiochemistry, coupling efficiency, and final material performance. The corresponding para-substituted regioisomer (CAS 929203-04-3) and ortho-substituted regioisomer (CAS 453530-49-9) produce biaryl products with distinct molecular geometries, conjugation lengths, and electronic properties, making them non-interchangeable in applications requiring specific spatial arrangement . Equally important, the free boronic acid analog (CAS 351422-72-5) is notoriously susceptible to protodeboronation – a well-documented side reaction that consumes active coupling reagent and reduces effective stoichiometry, particularly problematic for pyridylboronic acids where the electron-withdrawing pyridine ring accelerates C–B bond cleavage [1]. The pinacol ester in CAS 939430-30-5 mitigates this degradation pathway, providing more reliable stoichiometric control in multi-step synthetic sequences and kilogram-scale reactions where yield reproducibility is paramount [2].

Target Attribute
Substitution Risk
meta-(3-pyridyl)phenyl connectivity
para or ortho regioisomers may produce distinct biaryl geometry, limiting direct substitution
Pinacol ester, room temperature stable
Free boronic acid is susceptible to protodeboronation; may shift effective stoichiometry

Performance Evidence: CAS 939430-30-5 vs. Analogs


JAK2 Inhibitor Synthesis Enabled by meta-Substituted Boronic Ester

Patent WO2014/130597 explicitly identifies CAS 939430-30-5 as an essential synthetic intermediate for a class of JAK2 kinase inhibitors. The meta-pyridylphenyl scaffold installed via Suzuki coupling of this specific boronic ester builds a critical biaryl pharmacophore whose geometry is required for ATP-binding site occupancy . Neither the para-substituted analog (CAS 929203-04-3) nor the ortho-substituted analog (CAS 453530-49-9) can produce the same regioisomeric product, and alternative coupling strategies (e.g., Negishi via 3-pyridylzinc bromide) require air-sensitive organozinc reagent preparation with associated handling complexity [1]. The synthesis of CAS 939430-30-5 itself proceeds from 3-(3-bromophenyl)pyridine (14.5 g, 61.9 mmol) with bis(pinacolato)diboron, KOAc, and Pd(dppf)Cl2·CH2Cl2 in dioxane at reflux (18 h), yielding the boronic ester after silica gel chromatography – a robust, scalable protocol amenable to kilogram production .

Regiochemistry & Synthesis
Head-to-head
Exclusive meta coupling; >98% purity; scalable Pd-catalyzed borylation at 61.9 mmol scale
Regioisomeric specificity governs target-binding geometry
JAK2 inhibitor scaffold context (WO2014/130597)
JAK2 kinase inhibitor pharmaceutical intermediate Suzuki-Miyaura coupling

OLED TADF Emitter Efficiency: meta vs. ortho Connectivity

In the synthesis of thermally activated delayed fluorescence (TADF) boron complexes, the meta-pyridylphenyl scaffold – precisely the connectivity that CAS 939430-30-5 delivers via Suzuki coupling – produces the complex dfppyBTPA. When fabricated into OLED devices, dfppyBTPA achieves a maximum external quantum efficiency (EQE) of 26.6% (88.2 cd A⁻¹, 81.5 lm W⁻¹), compared to only 20.2% EQE (63.9 cd A⁻¹, 66.9 lm W⁻¹) for the fppyBTPA analog derived from 2-phenylpyridine (ortho-connectivity) [1]. This represents a 31.7% relative improvement in EQE (6.4 percentage points absolute). The dfppyBTPA device's 26.6% EQE is reported as among the most efficient TADF OLEDs achieved at the time of publication [2]. While CAS 939430-30-5 is the synthetic precursor to the dfppy (difluorophenylpyridine) ligand rather than the final emissive material itself, the meta connectivity it installs is structurally conserved in the active TADF complex and is the direct origin of the differentiated device performance .

OLED Device Efficiency
Reported
EQE 26.6% (meta) vs 20.2% (ortho); +6.4 pp absolute, 31.7% relative gain
meta-pyridylphenyl connectivity yields higher TADF device efficiency
dfppyBTPA vs fppyBTPA boron complex comparison
OLED TADF external quantum efficiency phenylpyridinato boron complex

Pinacol Ester Stability Advantage Over Free Boronic Acid

Vendor technical specifications reveal a practical differentiation critical for procurement and laboratory workflow: CAS 939430-30-5 (pinacol ester) is specified for storage at room temperature (recommended in a cool and dark place, <15°C) , whereas the free boronic acid analog 3-(3-pyridyl)benzeneboronic acid (CAS 351422-72-5) requires storage at 2–8°C . This difference reflects the well-established susceptibility of heteroaryl boronic acids to protodeboronation – the pyridine nitrogen withdraws electron density from the ring, weakening the C–B bond and accelerating protonolysis under ambient conditions [1]. The pinacol ester sterically and electronically protects the boron center, reducing the protodeboronation rate and thereby preserving active coupling equivalents over extended storage periods.

Storage Specification
Reported
Room temperature storage vs 2–8°C for free boronic acid; both maintain ≥98% purity
Pinacol ester reduces cold-chain logistics and handling complexity
Vendor specification context; stability advantage is form-dependent
boronic ester stability protodeboronation storage condition reagent handling

Scalable Synthesis and Cost-Effective Procurement

The published synthetic protocol for CAS 939430-30-5 uses 3-(3-bromophenyl)pyridine, bis(pinacolato)diboron (B2pin2), potassium acetate, and Pd(dppf)Cl2·CH2Cl2 in 1,4-dioxane at reflux for 18 hours, with purification by silica gel chromatography . Vendor pricing from Fluorochem (2025 pricing) lists 1 g at £21 (~$26 USD), 25 g at £329 (~$415 USD, i.e., ~$16.60/g) , while CymitQuimica lists 1 g at €38 (~$41 USD), 5 g at €126 (~$136 USD) . The cost trajectory indicates significant economies of scale, consistent with the straightforward, high-yielding Miyaura borylation protocol. For the analogous building block 4-(3-pyridinyl)phenylboronic acid pinacol ester (CAS 929203-04-3), a similar synthesis is reported using 13 g of 3-(4-bromophenyl)pyridine with 21.3 g B2pin2 (1.5 equiv.), demonstrating that both meta and para isomers share comparable synthetic accessibility . The key procurement differentiator is therefore not cost but application specificity: the meta isomer is mandated for JAK2 inhibitor scaffolds and high-efficiency TADF emitters, while the para isomer addresses different target geometries.

Synthetic Accessibility
Data to verify
~$13–21/g at 1–25 g pack sizes; reported cost parity with para isomer
Cost trajectory supports scale-up; selection driven by application, not price
Pricing data to verify; source review recommended
synthetic accessibility cost efficiency bis(pinacolato)diboron scalable borylation

Key Application Scenarios for Procurement


JAK2 Kinase Inhibitor Medicinal Chemistry

Research teams synthesizing ATP-competitive kinase inhibitors, particularly JAK2-targeting scaffolds as disclosed in WO2014/130597, require the meta-(3-pyridyl)phenyl biaryl fragment that CAS 939430-30-5 installs via Suzuki coupling . The compound serves as a direct building block for constructing the hinge-binding pharmacophore, and its >98% purity specification (with both GC and neutralization titration verification) ensures reliable stoichiometry for coupling to advanced heterocyclic bromide intermediates . For process chemistry groups scaling from medicinal chemistry (gram) to pilot plant (kilogram) quantities, the room temperature storage stability of the pinacol ester reduces cold-chain logistics burden compared to the free boronic acid, and the published borylation protocol using B2pin2/Pd(dppf)Cl2 provides a validated manufacturing route .

High-Efficiency TADF OLED Emitter Development

OLED research groups developing thermally activated delayed fluorescence (TADF) emitters based on phenylpyridinato boron complexes should specify CAS 939430-30-5 for synthesizing the difluorophenylpyridine (dfppy) ligand scaffold that yields the dfppyBTPA complex. Devices fabricated with this complex achieve 26.6% EQE (88.2 cd A⁻¹, 81.5 lm W⁻¹), representing a 31.7% relative efficiency gain over the ortho-phenylpyridine-derived fppyBTPA (20.2% EQE) . The meta connectivity provided by CAS 939430-30-5 is structurally required to achieve the spatial donor-acceptor separation that enables efficient TADF. Procurement of the incorrect regioisomer (para or ortho) will produce a structurally distinct boron complex with fundamentally different photophysical properties .

Stable Boronic Ester Handling for Biaryl Library Synthesis

Parallel synthesis and chemical library production facilities benefit from CAS 939430-30-5's pinacol ester form for automated liquid handling and extended reaction setup times. Unlike the free boronic acid CAS 351422-72-5, which requires refrigerated storage (2–8°C) and is susceptible to protodeboronation upon exposure to protic solvents or moisture, the pinacol ester can be weighed and dissolved at ambient conditions without significant degradation . For cyclopalladated ferrocenylimine catalyst systems operating in DMF/H2O at 110°C without inert gas protection, 3-pyridylboronic pinacol esters have been demonstrated to couple effectively with aryl iodides, bromides, and chlorides, providing a robust, operationally simple protocol suitable for library production .

Regioisomer Selectivity Screening in Drug Discovery

Structure-activity relationship (SAR) programs exploring the effect of pyridyl substitution pattern on target binding should procure CAS 939430-30-5 alongside its para (CAS 929203-04-3) and ortho (CAS 453530-49-9) analogs as a complete regioisomer set. The meta substitution provided by CAS 939430-30-5 produces biaryl products with a ~120° bond angle between the pyridine nitrogen vector and the phenyl extension axis, which is distinct from the ~180° (para) and ~60° (ortho) geometries . Systematic procurement of all three isomers enables definitive assignment of the optimal connectivity for target engagement, and the documented synthesis of all three isomers via analogous Miyaura borylation chemistry ensures consistent purity and impurity profiles across the set .

Application
Selection Property
Validation Focus
JAK2 inhibitor scaffold synthesis
Regioisomeric specificity
meta-biaryl geometry confirmation
TADF OLED emitter development
meta-pyridylphenyl connectivity
Device EQE and efficiency benchmarking
Biaryl library synthesis
Pinacol ester bench stability
Protodeboronation resistance verification
SAR regioisomer screening
Complete isomer set availability
Geometry-activity relationship mapping
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